3-Fluoro-2-(4-fluorophenyl)isonicotinic acid
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Overview
Description
3-Fluoro-2-(4-fluorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound features a fluorine atom attached to both the isonicotinic acid moiety and the phenyl ring, making it a fluorinated derivative. The presence of fluorine atoms can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(4-fluorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the fluorination of isonicotinic acid to introduce the fluorine atom at the 3-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Next, the 4-fluorophenyl group is introduced through a coupling reaction. This can be done using Suzuki-Miyaura coupling, where 3-fluoroisonicotinic acid is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(4-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Fluoro-2-(4-fluorophenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing fluorinated pharmaceuticals with improved efficacy and metabolic stability.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(4-fluorophenyl)isonicotinic acid involves its interaction with molecular targets, which can vary depending on its application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research and can include enzymes involved in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound without fluorine substitutions.
3-Fluoroisonicotinic acid: A derivative with a single fluorine atom at the 3-position.
4-Fluorophenylisonicotinic acid: A derivative with a fluorine atom on the phenyl ring.
Uniqueness
3-Fluoro-2-(4-fluorophenyl)isonicotinic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated or mono-fluorinated counterparts. The dual fluorination can enhance its stability, lipophilicity, and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H7F2NO2 |
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Molecular Weight |
235.19 g/mol |
IUPAC Name |
3-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-10(14)9(12(16)17)5-6-15-11/h1-6H,(H,16,17) |
InChI Key |
BZHHOPDVSPGHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2F)C(=O)O)F |
Origin of Product |
United States |
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